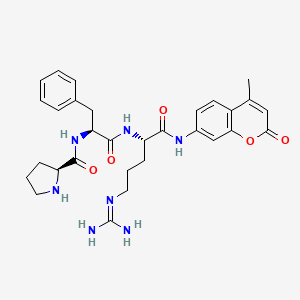

Pro-Phe-Arg-AMC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H37N7O5 |

|---|---|

Molekulargewicht |

575.7 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1 |

InChI-Schlüssel |

LATXIQYQVGEJJC-HJOGWXRNSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4 |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pro-Phe-Arg-AMC: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of the fluorogenic peptide substrate, Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin (Pro-Phe-Arg-AMC). It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its characteristics, applications in enzyme kinetics, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetic tripeptide linked to a fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC is released, providing a measurable signal that is directly proportional to enzyme activity.

General Properties

The following table summarizes the key chemical identifiers and properties of this compound. It is important to note that the molecular weight and formula can vary depending on the salt form in which the compound is supplied (e.g., as a hydrochloride or acetate (B1210297) salt).

| Property | Value | Source(s) |

| Full Name | L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin | N/A |

| Abbreviation | PFR-AMC | [1](--INVALID-LINK--) |

| CAS Number | 65147-21-9 | N/A |

| Molecular Formula (Free Base) | C₃₀H₃₇N₇O₅ | N/A |

| Molecular Weight (Free Base) | 575.67 g/mol | N/A |

| Molecular Formula (Acetate Salt) | C₃₂H₄₁N₇O₇ | [2](--INVALID-LINK--) |

| Molecular Weight (Acetate Salt) | 635.71 g/mol | [2](--INVALID-LINK--) |

Solubility

The solubility of this compound is a critical factor for its use in enzymatic assays. The following table provides solubility information in common laboratory solvents. Stock solutions are typically prepared in an organic solvent such as DMSO before being diluted into an aqueous assay buffer.

| Solvent | Solubility | Source(s) |

| DMSO | Soluble | [3](--INVALID-LINK--) |

| Methanol | Soluble | N/A |

| Water | Sparingly Soluble | N/A |

Fluorescence Properties

The utility of this compound as a substrate is dependent on the fluorescence of the released AMC group. The excitation and emission maxima of free AMC are key parameters for configuring fluorescence plate readers or spectrophotometers for enzyme activity assays.

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (Ex) | 360-380 | [4](5--INVALID-LINK-- |

| Emission Maximum (Em) | 440-460 | [4](5--INVALID-LINK-- |

Applications in Enzyme Kinetics

This compound is a versatile substrate for a variety of proteases that exhibit specificity for cleavage after arginine residues. It is widely used for the determination of enzyme kinetics, high-throughput screening of inhibitors, and the characterization of protease activity in biological samples.

Target Enzymes

This substrate is particularly useful for assaying the activity of several classes of proteases, including:

-

Kallikreins: Both plasma and tissue kallikreins are known to cleave this compound.[3](--INVALID-LINK--) This makes it a valuable tool for studying the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

-

Proteasome: The trypsin-like activity of the 20S proteasome can be measured using this compound.[1](--INVALID-LINK--)

-

Cysteine Peptidases: Certain cysteine proteases, such as some cathepsins, can also hydrolyze this substrate.[6](--INVALID-LINK--)

Kinetic Parameters

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source(s) |

| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | [4](--INVALID-LINK--) |

| Human Cathepsin B | Z-Phe-Arg-AMC | Not Reported | Not Reported | Moderate | [7](--INVALID-LINK--) |

| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | Not Reported | 200 - 280 | Not Reported | [1](--INVALID-LINK--) |

Note: Z-Phe-Arg-AMC is a closely related substrate, and H-D-Pro-Phe-Arg-pNA is a chromogenic substrate with the same peptide sequence.

Experimental Protocols

The following section provides a detailed, generalized protocol for a continuous kinetic protease assay using this compound. This protocol can be adapted for specific enzymes and experimental setups.

Materials

-

This compound

-

Purified enzyme of interest or cell lysate

-

Assay Buffer (e.g., Tris-HCl, HEPES, or phosphate (B84403) buffer at the optimal pH for the enzyme)

-

DMSO (for preparing substrate stock solution)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission filters for AMC

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C, protected from light.

-

Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Substrate Working Solution: Dilute the 10 mM stock solution of this compound to the desired final concentrations in the assay buffer. For Kₘ determination, a range of concentrations bracketing the expected Kₘ should be prepared.

Assay Procedure

-

Plate Setup: Add 50 µL of the substrate working solution at various concentrations to the wells of a 96-well black microplate. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

-

Reaction Initiation: To start the reaction, add 50 µL of the enzyme working solution to each well. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 60 seconds). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) versus time for each substrate concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of each curve.

-

If quantitative data is required, create a standard curve using free AMC to convert RFU to the concentration of the product formed.

-

Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

Caption: A flowchart of the experimental procedure for a protease assay.

Kallikrein-Kinin Signaling Pathway

This compound is a substrate for kallikreins, which are key enzymes in the kallikrein-kinin system. This pathway plays a crucial role in inflammation and blood pressure regulation.

Caption: Role of kallikrein in the kinin system and substrate cleavage.

Ubiquitin-Proteasome Pathway

The proteasome's trypsin-like activity can be assayed using this compound. The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells.

Caption: Protein degradation by the proteasome and substrate cleavage.

References

- 1. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echelon-inc.com [echelon-inc.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Pro-Phe-Arg-AMC: A Technical Guide to its Mechanism of Action and Use in Fluorescence-Based Enzyme Assays

Abstract: This technical guide provides an in-depth overview of the fluorogenic substrate Pro-Phe-Arg-AMC (PFR-AMC), a valuable tool for researchers in biochemistry and drug development. We will explore its core mechanism of action, which relies on a fluorescence quench-release system, detail its specificity for key enzymes such as kallikreins and Factor XIIa, present critical quantitative data in a structured format, and provide comprehensive experimental protocols for its use. This document also includes visualizations of the biochemical and experimental processes to facilitate a deeper understanding for scientists and professionals in the field.

Core Principle: A Fluorescence Quench-Release Mechanism

The functionality of this compound is based on the principle of fluorescence quenching and enzymatic release. The substrate consists of a tripeptide sequence, L-Prolyl-L-phenylalanyl-L-arginine, covalently linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond.

In its intact, conjugated form, the substrate exhibits minimal fluorescence. This is because the peptide moiety effectively quenches the fluorescence of the AMC group. This phenomenon is a form of static quenching, where the electronic ground state of the fluorophore is altered by its conjugation to the peptide.

Specific proteases recognize and cleave the amide bond between the C-terminal arginine (Arg) residue and the AMC molecule. This cleavage event liberates the free AMC fluorophore. Once released from the quenching effect of the peptide, free AMC displays its intrinsic, strong fluorescence. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under appropriate assay conditions.

The liberated AMC has optimal fluorescence excitation in the range of 360-380 nm and emission between 440-460 nm.[1]

Enzyme Specificity and Applications

This compound is a sensitive substrate for several serine proteases and has also been used to assay cysteine peptidases.[2] Its primary targets are enzymes that preferentially cleave after an arginine residue.

-

Kallikreins: The substrate is widely used for measuring the activity of various kallikreins, including plasma kallikrein, urinary kallikrein, and human glandular kallikrein 2 (hK2).[3][4][5][6] Plasma kallikrein is a key component of the kinin-kallikrein system, which regulates blood pressure and inflammation.[7]

-

Factor XII (FXII): this compound is a substrate for the activated form of Factor XII (FXIIa), a critical initiator of the intrinsic pathway of coagulation (also known as the contact activation pathway).[8]

-

Proteasome: The substrate can be used to measure the trypsin-like activity of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[3]

-

Other Enzymes: It has also been reported as a substrate for trypsin and some cathepsins.[9]

The role of plasma kallikrein and Factor XIIa in the contact activation system makes this substrate particularly relevant for research in thrombosis, hemostasis, and inflammation.[10]

Quantitative Data and Assay Parameters

The kinetic parameters for the hydrolysis of this compound are highly dependent on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, buffer composition). Therefore, the Michaelis constant (Km) should be determined empirically for each experimental setup. The table below summarizes key operational parameters.

| Parameter | Value / Recommendation | Enzyme Target(s) |

| Excitation Wavelength | 360 - 380 nm | Universal for released AMC |

| Emission Wavelength | 440 - 460 nm | Universal for released AMC |

| Typical Substrate Conc. | 10 - 100 µM | Plasma Kallikrein, Urinary Kallikrein[9][11] |

| Specific Activity | >1,000 pmol/min/µg | Human Plasma Kallikrein |

| Typical Assay Buffer | Tris-based Buffer | Plasma Kallikrein, Factor XIIa[9] |

| Typical pH | 7.5 - 8.0 | Plasma Kallikrein, Factor XIIa[9][12] |

| Solvent | DMSO | Universal |

| Storage | -20°C or -80°C, protected from light | Universal[2] |

Detailed Experimental Protocols

This section provides a general protocol for measuring protease activity using this compound in a 96-well plate format. This should be optimized for the specific enzyme being studied.

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Dissolve the substrate in high-quality, anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.[2] Before use, warm the vial to room temperature to ensure the DMSO is completely thawed.[3]

-

-

Assay Buffer:

-

The buffer composition is critical for optimal enzyme activity.

-

General Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5.

-

Plasma Kallikrein/Factor XIIa Example: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100, pH 7.5.[9]

-

Proteasome Lysis Buffer Example: For cellular extracts, homogenization in a buffer containing a non-ionic detergent like 0.5% NP-40 can be used.[3]

-

-

Enzyme Solution:

-

Prepare fresh dilutions of the purified enzyme or biological sample (e.g., plasma, cell lysate) in cold assay buffer immediately before the experiment.

-

The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

AMC Standard Solution (for quantification):

-

Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin in DMSO.

-

Create a series of dilutions in assay buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM) to generate a standard curve.

-

Enzyme Activity Assay (96-Well Plate Format)

Use a black, opaque 96-well plate to minimize background fluorescence and light scattering.

-

Plate Setup:

-

AMC Standard Curve: Add 100 µL of each AMC standard dilution to triplicate wells.

-

Sample Wells: Add assay buffer, enzyme solution, and any test compounds (e.g., inhibitors). The typical volume is 50-90 µL.

-

Controls:

-

No Enzyme Control: Assay buffer and substrate only (to measure background substrate hydrolysis).

-

No Substrate Control: Assay buffer and enzyme only (to measure background fluorescence of the enzyme/sample).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes. This ensures temperature equilibration before starting the reaction.

-

-

Reaction Initiation:

-

Prepare a working solution of this compound in assay buffer (e.g., 2X the final desired concentration).

-

Add the substrate solution to all wells (except "No Substrate" controls) to initiate the reaction. A multichannel pipette is recommended for simultaneous initiation. The final volume in all wells should be equal (e.g., 100 µL or 200 µL).

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

-

Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.[3]

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/pmol or RFU/µM).

-

Calculate Initial Velocity (V₀):

-

For each enzyme reaction, plot RFU versus time (minutes).

-

Identify the linear portion of the curve (usually the first 5-15 minutes).

-

The slope of this linear portion is the initial reaction rate in RFU/min.

-

-

Convert to Moles/min: Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to pmol/min or µmol/min.

-

Velocity (pmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/pmol)

-

-

Calculate Specific Activity: Divide the velocity by the amount of enzyme (in mg or µg) added to the well to determine the specific activity (e.g., in pmol/min/µg).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. This compound › PeptaNova [peptanova.de]

- 5. shop.bachem.com [shop.bachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]

- 8. Coagulation - Wikipedia [en.wikipedia.org]

- 9. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Back to basics: the coagulation pathway [bloodresearch.or.kr]

- 11. A new fluorogenic substrate method for the estimation of kallikrein in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-Phe-Arg-AMC: A Comprehensive Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized extensively in the study of proteases. Its specific peptide sequence, Pro-Phe-Arg, is recognized and cleaved by a range of serine proteases, leading to the liberation of the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence provides a continuous and quantitative measure of enzymatic activity, making it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostics. This technical guide provides an in-depth overview of the substrate specificity of this compound, detailed experimental protocols, and the relevant signaling pathways of its target enzymes.

Core Principles

The utility of this compound as a protease substrate is based on the principle of fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity when excited at approximately 360-380 nm. The emission is typically measured at 440-460 nm. This direct relationship between substrate cleavage and fluorescence allows for real-time monitoring of enzyme activity.

Substrate Specificity and Kinetic Data

This compound is primarily recognized by proteases that exhibit a preference for cleaving after arginine residues. Its specificity is further defined by the preceding proline and phenylalanine residues. While it is a substrate for several enzymes, its primary targets are kallikreins.

Key Enzymes Cleaving this compound:

-

Kallikreins: This substrate is highly sensitive for both plasma kallikrein and tissue (pancreatic and urinary) kallikreins.[1][2][3] These enzymes play crucial roles in the Kallikrein-Kinin System, which is involved in inflammation, blood pressure regulation, and coagulation.

-

Proteasome: The chymotrypsin-like activity of the 20S proteasome can be assayed using this compound.[2] The proteasome is a multi-catalytic protease complex central to cellular protein degradation.

-

Factor XIIa: As a key component of the contact activation pathway, Factor XIIa can also cleave this substrate.

-

Thrombin and Plasmin: While not their primary substrate, thrombin and plasmin have been reported to show some activity towards this compound and similar peptide sequences.

Quantitative Data

The following table summarizes the available kinetic parameters for the hydrolysis of this compound and closely related substrates by various proteases. It is important to note that kinetic constants can vary depending on assay conditions such as pH, temperature, and buffer composition.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | ~200-280 | - | [4] |

| Human Urinary Kallikrein | H-Pro-Phe-Arg-AMC | Less readily hydrolyzed than other substrates | - | - | [5] |

| Thrombin | Boc-Val-Pro-Arg-AMC | 61 | 53.8 | 8.82 x 10⁵ | [6] |

| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.57 x 10⁵ | [7] |

| Factor XIIa | Boc-Gln-Gly-Arg-AMC | - | - | - | [8] |

Note: Data for the identical this compound substrate is not consistently available across all enzymes. The provided data for similar substrates offers a comparative insight into enzyme-substrate interactions.

Signaling Pathways and Biological Relevance

The primary enzymes targeted by this compound are integral components of critical physiological signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for drug development efforts.

The Kallikrein-Kinin System (KKS) and Contact Activation Pathway

Plasma kallikrein and Factor XIIa are central to the contact activation pathway, which initiates the intrinsic pathway of coagulation and the Kallikrein-Kinin System. This system is crucial for inflammation, blood pressure regulation, and thrombosis.

Caption: The Kallikrein-Kinin System and its link to coagulation.

Proteasome-Mediated Protein Degradation

This compound can also be used to measure the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. This pathway is vital for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Caption: Workflow of protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

The following protocols provide a general framework for conducting protease activity assays using this compound. Specific parameters such as enzyme and substrate concentrations, as well as incubation times, may require optimization depending on the specific enzyme and experimental conditions.

General Fluorometric Protease Assay

1. Reagent Preparation:

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Brij-35. The optimal pH may vary depending on the enzyme.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store in aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. The final concentration used in the assay should be determined empirically.

-

AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO to generate a standard curve for quantifying the amount of released fluorophore.

2. Assay Procedure:

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).

-

In a 96-well black microplate, add the enzyme solution to the wells. Include a negative control with buffer only.

-

To initiate the reaction, add the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.

3. Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the readings.

-

Generate a standard curve by plotting the fluorescence of the AMC standards against their concentrations.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the standard curve.

-

For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Specific Assay Considerations:

-

Plasma Kallikrein Assay: Pre-activation of prekallikrein in plasma samples may be necessary using an activator like dextran (B179266) sulfate.[9]

-

Thrombin Assay: The assay is typically performed at 37°C.[10][11]

-

Plasmin Assay: The assay is generally conducted at 37°C.[12][13]

-

Factor XIIa Assay: Plasma samples may require pretreatment to remove inhibitors.[14]

-

Proteasome Chymotrypsin-Like Activity Assay: Cell or tissue lysates can be used as the enzyme source. It is recommended to include a specific proteasome inhibitor (e.g., MG-132) control to differentiate proteasome activity from that of other cellular proteases.

Caption: A generalized workflow for a fluorometric protease assay.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that is instrumental in the study of a variety of serine proteases, most notably kallikreins. Its application in kinetic studies and inhibitor screening provides valuable insights into the function and regulation of these enzymes in complex biological systems. By understanding its substrate specificity, the biological pathways in which its target enzymes operate, and by employing robust experimental protocols, researchers can effectively leverage this compound to advance our understanding of protease biology and to facilitate the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. shop.bachem.com [shop.bachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [New dipeptide fluorogenic substrates of human tissue kallikrein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shop.bachem.com [shop.bachem.com]

- 8. AID 1426468 - Inhibition of human beta factor 12a using fluorogenic substrate Boc-Gln-Gly-Arg-AMC preincubated for 10 mins followed by addition of substrate measured every min for 30 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. abcam.com [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. abcam.com [abcam.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Pro-Phe-Arg-AMC: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin), a valuable tool for researchers, scientists, and drug development professionals. This document details its core properties, applications in enzymatic assays, and its role in studying relevant biological pathways.

Core Molecular Data

This compound is a synthetic peptide covalently linked to the fluorophore 7-amido-4-methylcoumarin (AMC). Its utility lies in the highly fluorescent nature of free AMC upon enzymatic cleavage of the amide bond between the peptide and the fluorophore.

| Property | Value |

| Molecular Formula | C₃₀H₃₇N₇O₅ |

| Molecular Weight | 575.66 g/mol |

| CAS Number | 65147-21-9 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and water.[1] |

Note: The molecular weight may vary for salt forms of the compound, such as the acetate (B1210297) salt (approx. 635.71 g/mol ).[2]

Chemical Structure

The chemical structure of this compound consists of a tripeptide sequence (Proline-Phenylalanine-Arginine) attached to a 7-amido-4-methylcoumarin group.

SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--NC(=O)[C4H8N4]

Principle of Detection

The enzymatic activity is quantified by monitoring the increase in fluorescence resulting from the release of free AMC. The AMC fluorophore has an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.

Applications in Research and Drug Development

This compound is a versatile substrate for a variety of proteases, making it a valuable tool in drug discovery and basic research for high-throughput screening of enzyme inhibitors.

Key Enzyme Targets:

-

Kallikreins: It is a highly sensitive substrate for plasma, pancreatic, and urinary kallikreins.[3]

-

Cysteine Peptidases: this compound is a substrate for cysteine peptidases, including various cathepsins.[1]

-

Proteasome: This substrate is also utilized in assays measuring proteasome activity.[4]

Experimental Protocols

Detailed methodologies for utilizing this compound in enzymatic assays are crucial for obtaining reliable and reproducible data. Below are example protocols for two of its primary enzyme targets.

Plasma Kallikrein Activity Assay

This protocol outlines the measurement of kallikrein-like activity in plasma.

Materials:

-

This compound

-

Tris-NaCl Buffer (0.05M, pH 7.5)

-

Acetic Acid (20%) or Citric Acid (2%)

-

Citrated plasma samples

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Collect blood in 0.1 mol/L sodium citrate (B86180) (9:1 blood to citrate ratio) and centrifuge at 2000 x g for 20 minutes. Plasma should be kept at 15-25°C or frozen at -20°C or below to prevent low-temperature activation of prekallikrein.[5]

-

Reaction Setup:

-

Dilute plasma samples in Tris-NaCl buffer. A 1:10 dilution (100 µL plasma + 1000 µL buffer) is a common starting point.[5]

-

Add 200 µL of the diluted sample to the wells of a 96-well plate.

-

Incubate the plate at 37°C for 3-4 minutes.

-

-

Initiate Reaction:

-

Prepare a working solution of this compound in the assay buffer.

-

Add 200 µL of the substrate solution (pre-warmed to 37°C) to each well.

-

-

Measurement:

-

Endpoint Method: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes). Stop the reaction by adding 200 µL of 20% acetic acid.[5] Read the fluorescence at an excitation of ~380 nm and an emission of ~460 nm. Plasma blanks are prepared by adding the reagents in reverse order without incubation.[5]

-

Kinetic Method: Immediately after adding the substrate, place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in fluorescence kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-5 minutes.

-

Cathepsin B Activity Assay

This protocol provides a framework for measuring the activity of Cathepsin B.

Materials:

-

This compound

-

Assay Buffer (e.g., 40 mM citrate phosphate (B84403) buffer pH 4.6 or Tris-HCl pH 7.2, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT)[6]

-

Purified Cathepsin B or cell/tissue lysates

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified Cathepsin B or cell/tissue lysate in the assay buffer to the desired concentration. For purified enzyme, a final concentration of 0.04 ng/µL has been used.[6]

-

Reaction Setup:

-

Add 50 µL of the diluted enzyme solution to the wells of a 96-well plate.

-

Include a no-enzyme control (add 50 µL of assay buffer instead).

-

-

Initiate Reaction:

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the assay temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes at an excitation of ~360 nm and an emission of ~460 nm.[6]

-

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

A standard curve using known concentrations of free AMC can be prepared to convert the RFU to the concentration of the product formed.

-

Visualization of Relevant Signaling Pathways

The enzymes that cleave this compound are involved in critical signaling pathways. The activity of these enzymes, as measured by the cleavage of this substrate, can provide insights into the status of these pathways in various physiological and pathological conditions.

The Kallikrein-Kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation.[8] Plasma kallikrein, a key enzyme in this system, cleaves high molecular weight kininogen (HK) to release the potent inflammatory mediator bradykinin.[9] The activity of plasma kallikrein can be effectively measured using this compound.

Cathepsin B, a lysosomal cysteine protease, plays a significant role in apoptosis (programmed cell death).[10] Upon receiving an apoptotic stimulus, such as from Tumor Necrosis Factor-alpha (TNF-α), lysosomal membrane permeabilization can occur, leading to the release of Cathepsin B into the cytosol. Cytosolic Cathepsin B can then cleave Bid to its truncated form (tBid), which in turn activates the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.[11] The activity of released Cathepsin B can be monitored using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. This compound › PeptaNova [peptanova.de]

- 5. coachrom.com [coachrom.com]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 10. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pro-Phe-Arg-AMC Fluorescence Principle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of the fluorogenic substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC). This substrate is a valuable tool for the sensitive and continuous measurement of the activity of a range of serine proteases, making it highly relevant for basic research and drug discovery.

Core Principle of Fluorescence

The utility of this compound as a protease substrate is rooted in the principle of fluorescence quenching and dequenching. The substrate consists of a tripeptide sequence (Pro-Phe-Arg) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact state, the fluorescence of the AMC group is minimal. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine residue and the AMC moiety by a specific protease, the AMC is liberated. This free AMC is highly fluorescent, emitting a strong signal that can be detected and quantified. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme.

The excitation and emission maxima for the released 7-amino-4-methylcoumarin are typically in the range of 340–380 nm and 440–460 nm, respectively.

Figure 1: Mechanism of this compound cleavage and fluorescence generation.

Enzyme Specificity

This compound is a substrate for a variety of proteases that recognize and cleave peptide bonds at the C-terminal side of arginine residues. Its applications include the measurement of activity for enzymes such as:

-

Kallikreins: Both plasma and tissue kallikreins efficiently cleave this substrate.[1] This makes it a valuable tool for studying the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

-

Trypsin and Trypsin-like Enzymes: Trypsin, a key digestive and signaling protease, readily hydrolyzes this compound.

-

Cysteine Peptidases: Certain cysteine proteases, such as some cathepsins, can also exhibit activity towards this substrate.[2]

-

Other Serine Proteases: A range of other serine proteases involved in various physiological and pathological processes may also cleave this compound.

Quantitative Data

The kinetic parameters of an enzyme with a specific substrate, namely the Michaelis constant (Km) and the maximum velocity (Vmax) or catalytic rate constant (kcat), are crucial for characterizing the enzyme's efficiency. While specific kinetic data for this compound with all relevant enzymes are not always readily available in the literature and can be highly dependent on assay conditions, the following tables summarize available data for closely related substrates to provide a reference for experimental design. It is recommended that these parameters be determined empirically for the specific experimental conditions being used.

Table 1: Kinetic Parameters for the Hydrolysis of a Closely Related Substrate, Z-Phe-Arg-AMC, by Cathepsin B

| pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 7.2 | 160 | 1.8 | 11,250 |

| 4.6 | 130 | 0.4 | 3,077 |

Data from a study on the distinct cleavage properties of cathepsin B.

Table 2: General Properties of this compound

| Property | Value |

| Molecular Formula | C30H37N7O5 |

| Molecular Weight | 575.66 g/mol |

| Excitation Maximum (Free AMC) | ~340-380 nm |

| Emission Maximum (Free AMC) | ~440-460 nm |

| Recommended Solvent | DMSO |

| Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term) |

Experimental Protocols

This section provides a detailed methodology for a standard protease activity assay using this compound in a 96-well plate format. This protocol can be adapted for various proteases with optimization of buffer conditions and reagent concentrations.

Reagent Preparation

-

Assay Buffer: The optimal buffer composition will vary depending on the protease being studied. A common starting point for many serine proteases is a Tris-based buffer.

-

Example for Kallikrein Activity: 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl.

-

Example for Trypsin Activity: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.

-

-

Substrate Stock Solution:

-

Dissolve this compound in sterile, anhydrous DMSO to a stock concentration of 10 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Working Substrate Solution:

-

On the day of the experiment, dilute the 10 mM stock solution in the appropriate assay buffer to the desired final concentration.

-

The optimal final substrate concentration should be determined empirically but is typically in the range of 10-100 µM. It is advisable to use a concentration at or above the Km for the specific enzyme to ensure initial velocity measurements are in the linear range.

-

-

Enzyme Solution:

-

Prepare a stock solution of the purified protease in a suitable buffer that ensures its stability (e.g., for some proteases, a slightly acidic buffer or the presence of specific ions may be required).

-

Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined by titration to achieve a linear rate of fluorescence increase over the desired assay time.

-

-

AMC Standard Curve (Optional but Recommended):

-

To quantify the amount of cleaved substrate, prepare a stock solution of free 7-amino-4-methylcoumarin in DMSO.

-

Perform serial dilutions of the AMC stock solution in the assay buffer to generate a series of known concentrations (e.g., 0 to 50 µM).

-

Assay Procedure

The following protocol is designed for a 96-well black, clear-bottom microplate.

-

Plate Setup:

-

Add 50 µL of assay buffer to all wells that will be used.

-

For inhibitor screening, add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., assay buffer with the same percentage of DMSO as the inhibitor solutions).

-

-

Enzyme Addition:

-

Add 25 µL of the diluted enzyme solution to all wells except for the "no-enzyme" control wells.

-

To the "no-enzyme" control wells, add 25 µL of assay buffer.

-

-

Pre-incubation:

-

Gently mix the contents of the wells.

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the enzyme and any inhibitors to interact and the plate to reach thermal equilibrium.

-

-

Reaction Initiation:

-

Prepare a 2x working solution of the this compound substrate in the assay buffer.

-

To initiate the reaction, add 25 µL of the 2x working substrate solution to all wells. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

For a kinetic assay, take readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

For an endpoint assay, incubate the plate at the assay temperature for a fixed time and then measure the final fluorescence.

-

Data Analysis

-

Background Subtraction: Subtract the fluorescence readings of the "no-enzyme" control wells from the readings of all other wells.

-

Standard Curve: If an AMC standard curve was generated, plot the fluorescence intensity of the AMC standards against their concentrations to create a standard curve. This can be used to convert the relative fluorescence units (RFU) from the enzymatic reaction into the concentration of the product formed (moles of AMC).

-

Initial Velocity Calculation: For kinetic assays, plot the background-subtracted fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Inhibitor Analysis: For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Figure 2: General workflow for a protease assay using this compound.

Signaling Pathway: The Kallikrein-Kinin System

The cleavage of this compound is particularly relevant for studying the kallikrein-kinin system, a complex signaling cascade with roles in inflammation, blood pressure regulation, coagulation, and pain. Plasma kallikrein, a key enzyme in this pathway, efficiently cleaves this substrate.

The kallikrein-kinin system is initiated by the activation of Factor XII, which in turn activates prekallikrein to kallikrein. Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. Bradykinin exerts its effects by binding to B1 and B2 receptors on various cell types.

Figure 3: A simplified diagram of the plasma kallikrein-kinin system.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that enables the real-time measurement of the activity of several important serine proteases. Its application in studying enzymes like kallikrein provides valuable insights into complex physiological and pathological processes. The detailed protocols and principles outlined in this guide offer a solid foundation for researchers to effectively utilize this tool in their investigations, from basic enzymology to high-throughput screening for novel therapeutic agents.

References

Pro-Phe-Arg-AMC: A Technical Guide to its Discovery, Initial Studies, and Application in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate pivotal in the study of specific proteases. Its utility stems from the covalent linkage of the tripeptide Pro-Phe-Arg to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the substrate is minimally fluorescent. However, upon proteolytic cleavage of the amide bond between arginine and AMC by a target enzyme, the highly fluorescent AMC is liberated. The resultant increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust method for kinetic analysis. This technical guide provides an in-depth overview of the discovery, initial characterization, and application of this compound in protease research.

Discovery and Initial Studies

The development of this compound is rooted in the foundational work on fluorogenic peptide substrates for serine proteases. A seminal study published in 1977 by Morita et al. described the synthesis of twenty different peptide-4-methylcoumarin amides (MCA), including Pro-Phe-Arg-MCA, to identify specific substrates for a range of enzymes.[1] In this initial investigation, Pro-Phe-Arg-MCA was identified as a highly specific and sensitive substrate for both pancreatic and urinary kallikreins.[1] Subsequent research has expanded its utility, demonstrating its cleavage by other proteases such as cysteine peptidases and the proteasome.[2][3]

Quantitative Data

| Enzyme | Substrate | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Cathepsin B | Z-Phe-Arg-AMC | 4.6 | Value not reported | Value not reported | Value not reported | [4] |

| Cathepsin B | Z-Phe-Arg-AMC | 7.2 | Value not reported | Value not reported | Value not reported | [4] |

| Trypanosoma brucei Cathepsin B (TbcatB) | Z-Phe-Arg-AMC | 5.5 | Value estimated from graph | Value not reported | Value not reported | [5] |

Note: The kinetic parameters for Z-Phe-Arg-AMC with Cathepsin B were determined, but the specific values were not explicitly stated in the abstract. For TbcatB, the Km was estimated graphically.

Signaling Pathways

The proteases that cleave this compound are integral components of complex signaling pathways that regulate a multitude of physiological and pathological processes.

Kallikrein Signaling

Kallikreins are serine proteases that play a crucial role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Tissue kallikrein cleaves kininogens to release kinins, such as bradykinin, which then bind to B2 receptors, initiating a signaling cascade that can lead to vasodilation and increased vascular permeability. Kallikreins can also activate protease-activated receptors (PARs) and are involved in the activation of other proteases like plasminogen and matrix metalloproteinases (MMPs).

Caption: Kallikrein signaling cascade.

Cysteine Peptidase Signaling

Cysteine peptidases, such as the cathepsins, are primarily located in lysosomes and are responsible for protein turnover. However, they can be secreted and are implicated in various signaling pathways, including apoptosis (programmed cell death) through the activation of caspases, and in extracellular matrix remodeling, which is crucial for processes like cell migration and tissue development.

Caption: Cysteine peptidase signaling pathways.

Proteasome Signaling (Ubiquitin-Proteasome System)

The proteasome is a large protein complex responsible for the degradation of a majority of intracellular proteins, thereby regulating a vast array of cellular processes. The ubiquitin-proteasome system (UPS) is a major pathway for targeted protein degradation. Proteins destined for degradation are tagged with a polyubiquitin (B1169507) chain by a cascade of enzymes (E1, E2, and E3 ligases). The 26S proteasome recognizes and degrades these ubiquitinated proteins, which is critical for cell cycle control, apoptosis, and signal transduction.

Caption: The Ubiquitin-Proteasome signaling pathway.

Experimental Protocols

The following is a generalized protocol for a continuous kinetic enzyme assay using this compound. This protocol should be optimized for each specific enzyme and experimental setup.

Materials

-

This compound substrate

-

Anhydrous DMSO

-

Purified enzyme of interest (e.g., kallikrein, cathepsin B, proteasome)

-

Assay buffer (enzyme-specific, see below)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with temperature control

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Enzyme Solution: Prepare fresh dilutions of the enzyme in cold assay buffer immediately before use. The optimal concentration will depend on the enzyme's activity and should result in a linear rate of fluorescence increase over the desired measurement period.

-

Assay Buffers (Examples):

-

Kallikreins: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

-

Cysteine Peptidases (e.g., Cathepsin B): 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

-

Proteasome: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP.

-

Assay Procedure

Caption: General experimental workflow for a protease assay.

-

Plate Setup:

-

Add assay buffer to the wells of a 96-well plate.

-

Add the working substrate solution to each well.

-

Include appropriate controls:

-

No-enzyme control: Substrate and buffer only.

-

No-substrate control: Enzyme and buffer only.

-

Inhibitor control (if applicable): Enzyme, substrate, buffer, and a known inhibitor.

-

-

-

Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Add the diluted enzyme solution to the appropriate wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period sufficient to obtain a linear reaction rate (typically 15-60 minutes).

Data Analysis

-

Plot the relative fluorescence units (RFU) against time for each reaction.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Conclusion

This compound remains a valuable tool for the sensitive and specific measurement of kallikrein, cysteine peptidase, and proteasome activity. Its utility in basic research and drug discovery is well-established. This guide provides a comprehensive overview of its origins, the signaling contexts of its target enzymes, and a practical framework for its use in the laboratory. Further research to establish a standardized set of kinetic parameters for this compound across a wider range of proteases and conditions will undoubtedly enhance its application in the scientific community.

References

- 1. Ac-Arg-Gly-Phe-Phe-Pro-AMC - Echelon Biosciences [echelon-inc.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. escholarship.org [escholarship.org]

- 5. A Parasite Cysteine Protease Is Key to Host Protein Degradation and Iron Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pro-Phe-Arg-AMC in Advancing Kallikrein Research: A Technical Guide

For Immediate Release

In the intricate world of serine protease research, the fluorogenic substrate Pro-Phe-Arg-AMC has emerged as an indispensable tool for the sensitive and specific quantification of kallikrein activity. This technical guide provides an in-depth overview of the core principles, applications, and methodologies involving this compound, tailored for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the kallikrein-kinin system and related pathways.

Introduction to this compound

Prolyl-phenylalanyl-arginine-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate specifically designed to be cleaved by kallikreins and other related trypsin-like serine proteases. The substrate consists of a tripeptide sequence (Pro-Phe-Arg) that is recognized by the active site of kallikrein, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time. This direct relationship between enzymatic activity and fluorescent signal provides a robust and highly sensitive method for kinetic studies.

Applications in Kallikrein Research

The unique properties of this compound make it a versatile tool for a range of applications in kallikrein research:

-

Enzyme Activity Assays: It is widely used to determine the enzymatic activity of various kallikreins, including plasma kallikrein, tissue (pancreatic and urinary) kallikrein, and human glandular kallikrein 2 (hK2).[1][2]

-

Substrate Specificity Studies: By comparing the cleavage efficiency of this compound with other synthetic substrates, researchers can elucidate the substrate specificity of different proteases.

-

High-Throughput Inhibitor Screening: The assay's simplicity and adaptability to microplate formats make it ideal for screening large compound libraries to identify novel kallikrein inhibitors, which are of significant interest for therapeutic development in areas like hereditary angioedema.

-

Kinetic Characterization: The substrate is crucial for determining key kinetic parameters of kallikrein enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental for understanding enzyme function.

Quantitative Data on Substrate-Enzyme Interactions

Table 1: Known Kinetic and Assay Parameters for this compound

| Parameter | Value | Enzyme/Condition |

| Km | 315 ± 16 µM | Plasma Kallikrein |

| Excitation Wavelength | ~380 nm | Standard fluorometric measurement |

| Emission Wavelength | ~460 nm | Standard fluorometric measurement |

| Typical Concentration | 10 µM - 200 µM | In vitro activity assays |

| Solvent | DMSO | Recommended for preparing stock solutions |

Experimental Protocols

General Kallikrein Activity Assay (Adapted from Recombinant hK2 Protocol)

This protocol provides a framework for measuring the activity of a purified kallikrein enzyme.

Materials:

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% (w/v) Brij-35, pH 7.5

-

Purified Kallikrein (e.g., Recombinant Human Kallikrein 2)

-

Substrate Stock Solution: 10 mM this compound in DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the purified kallikrein to a working concentration (e.g., 4 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically.

-

Dilute the Substrate Stock Solution to a working concentration (e.g., 200 µM) in Assay Buffer.

-

-

Assay Setup:

-

To each well of the microplate, add 50 µL of the diluted kallikrein solution.

-

Prepare a substrate blank control by adding 50 µL of Assay Buffer to separate wells.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells, bringing the total volume to 100 µL. The final substrate concentration in this example is 100 µM.

-

-

Measurement:

-

Immediately place the plate in a fluorescence reader.

-

Measure the fluorescence intensity in kinetic mode for at least 5 minutes, with readings taken every 30-60 seconds.

-

Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the substrate blank from the rate of the enzyme-containing wells.

-

The specific activity can be calculated by converting the change in relative fluorescence units (RFU) per minute to pmol of AMC released per minute per µg of enzyme, using a standard curve generated with free AMC.

-

Kallikrein Inhibitor Screening Protocol

This protocol outlines a method for screening potential kallikrein inhibitors.

Materials:

-

All materials from the General Kallikrein Activity Assay.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

Positive control inhibitor (a known kallikrein inhibitor).

Procedure:

-

Prepare Reagents:

-

Prepare Assay Buffer, diluted kallikrein, and diluted substrate solution as described above.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO or the appropriate solvent.

-

-

Assay Setup (96-well plate):

-

Add a small volume (e.g., 1-2 µL) of each test compound dilution, positive control, or vehicle (DMSO) to the appropriate wells.

-

Add 49 µL of the diluted kallikrein solution to all wells except the "no-enzyme" and "substrate blank" controls.

-

Add 49 µL of Assay Buffer to the control wells.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

-

-

Initiate and Measure:

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence kinetically as described in the activity assay protocol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

Visualizing Workflows and Pathways

Kallikrein-Kinin Signaling Pathway

The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a key enzyme in this pathway, cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator bradykinin. This compound is used to measure the activity of kallikrein within this system.

Experimental Workflow for Kallikrein Activity Assay

The following diagram illustrates the logical steps involved in performing a typical kallikrein activity assay using this compound.

Logical Flow of Inhibitor Screening

Screening for kallikrein inhibitors follows a logical progression from initial enzyme-inhibitor interaction to the final determination of inhibitory potency (IC50).

Conclusion

This compound remains a cornerstone substrate in the field of kallikrein research. Its high sensitivity and specificity, coupled with its suitability for high-throughput applications, ensure its continued use in basic research and drug discovery. The standardized protocols and clear understanding of its kinetic properties, as outlined in this guide, are essential for generating reliable and reproducible data, ultimately accelerating our understanding of the physiological and pathological roles of kallikreins.

References

A Technical Guide to Exploring Proteasome Function with Pro-Phe-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ubiquitin-proteasome system (UPS) and the application of the fluorogenic substrate Pro-Phe-Arg-AMC as a tool for quantifying its enzymatic activity. It includes detailed experimental protocols, data presentation tables, and visualizations to facilitate a comprehensive understanding for researchers in basic science and drug discovery.

The Ubiquitin-Proteasome System (UPS): A Master Regulator of Cellular Proteins

The ubiquitin-proteasome system is the primary pathway for the targeted degradation of the majority of short-lived, misfolded, or damaged proteins within eukaryotic cells.[1] This regulatory process is fundamental to maintaining cellular homeostasis and is critical for a vast array of cellular functions, including cell cycle progression, signal transduction, gene expression regulation, and responses to oxidative stress.[2][3] The pathway involves two main sequential steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome complex.

The tagging process is an ATP-dependent enzymatic cascade carried out by three key enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin by forming a thioester bond with it.[1]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[1]

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the substrate.[1][4]

Multiple cycles of this process generate a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[1] The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades the polyubiquitinated proteins into small peptides.[1][5] It consists of a 20S core particle, which contains the catalytic activity, and one or two 19S regulatory particles that recognize the ubiquitinated substrates.[6]

Fluorogenic Substrates for Measuring Proteasome Activity

The catalytic 20S core particle of the proteasome possesses three distinct peptidase activities, each associated with a specific beta subunit:

-

Chymotrypsin-like (CT-L): Mediated by the β5 subunit.

-

Trypsin-like (T-L): Mediated by the β2 subunit.

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit.

The activity of these subunits can be quantified using specific fluorogenic peptide substrates. These substrates consist of a short peptide sequence recognized by a specific catalytic site, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC).[7][8] In its conjugated form, the AMC molecule is non-fluorescent. Upon cleavage of the amide bond between the peptide and AMC by the proteasome, free AMC is released, which emits a strong fluorescent signal.[8][9] The rate of fluorescence increase is directly proportional to the enzymatic activity.[7]

This compound is a fluorogenic substrate used to measure the trypsin-like activity of the proteasome.[10] The proteasome's β2 subunit preferentially cleaves after basic amino acids, such as Arginine (Arg). It is important to note that while useful, this compound can also be cleaved by other proteases, such as plasma and pancreatic kallikreins, making the use of specific proteasome inhibitors essential for confirming activity specificity.[10][11]

| Proteasome Activity | Catalytic Subunit | Common Fluorogenic Substrate(s) |

| Chymotrypsin-like (CT-L) | β5 | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)[7][12] |

| Trypsin-like (T-L) | β2 | Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)[7], Z-Arg-Arg-AMC, This compound [10] |

| Caspase-like (C-L / PGPH) | β1 | Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)[7][13] |

Experimental Protocol: Proteasome Activity Assay

This section details a generalized protocol for measuring the trypsin-like activity of the proteasome in cell lysates using this compound.

Reagents and Materials

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP.

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, with protease inhibitors (proteasome-inhibitor free).

-

Substrate: this compound (stock solution in DMSO).

-

Proteasome Inhibitor: MG-132 (stock solution in DMSO) for control wells.[14]

-

Sample: Cell pellets or tissue homogenates.

-

Equipment: 96-well opaque microplate, microplate reader with fluorescence detection (Ex/Em: ~360-380 nm / ~440-460 nm), refrigerated centrifuge.[14][15]

Cell Lysate Preparation

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

-

Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

The lysate can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C.

Assay Procedure

-

Prepare Reaction Mix: On ice, prepare a master mix for all reactions. For each well, the final volume will be 100 µL.

-

Set up Plate:

-

Add 20-50 µg of cell lysate protein to each well of a 96-well opaque plate.

-

For inhibitor control wells, add MG-132 to a final concentration of 50 µM.[14] For other wells, add an equivalent volume of DMSO.

-

Add Assay Buffer to bring the volume to 90 µL.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 10 µL of this compound substrate to each well to achieve the desired final concentration (typically 20-100 µM).

-

Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.[16]

| Component | Volume | Final Concentration | Purpose |

| Cell Lysate | X µL | 20-50 µg protein | Source of Proteasome |

| MG-132 or DMSO | 1 µL | 50 µM | Inhibitor Control / Vehicle |

| Assay Buffer | Up to 90 µL | 1X | Reaction Buffer |

| This compound | 10 µL | 20-100 µM | Fluorogenic Substrate |

| Total Volume | 100 µL |

Data Analysis

-

Plot fluorescence units (RFU) versus time for each well.

-

Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.

-

The specific proteasome activity is calculated by subtracting the slope of the inhibitor-treated sample from the slope of the untreated sample.[14]

-

Activity can be expressed as RFU/min/mg of protein. If an AMC standard curve is generated, the activity can be converted to pmol AMC/min/mg protein.[14][17]

Key Considerations and Limitations

-

Specificity: As this compound is not exclusively cleaved by the proteasome, the inclusion of a specific proteasome inhibitor like MG-132 is mandatory to ensure the measured activity originates from the proteasome.[14]

-

Substrate Concentration: The optimal substrate concentration should be determined empirically and should ideally be at or near the Michaelis constant (Km) for the enzyme, though higher concentrations are often used to maximize signal.[7]

-

Assay Conditions: Proteasome activity is sensitive to pH, temperature, and buffer composition. Consistency is key for reproducible results. The type of microplate used can also affect fluorescence measurements and protein binding.[18]

-

In Vitro vs. In Vivo: This assay measures proteasome activity in cell lysates, which may not perfectly reflect the activity within intact, living cells.[9][19] Other methods, such as activity-based protein profiling (ABPP), can provide insights into proteasome activity in a more native environment.[19][20]

Conclusion

The fluorogenic substrate this compound serves as a valuable tool for probing the trypsin-like activity of the proteasome. When used in conjunction with appropriate controls and a standardized protocol, it allows for the quantitative assessment of proteasome function, which is essential for basic research into cellular protein quality control and for the development of novel therapeutics targeting the ubiquitin-proteasome system. Researchers must remain mindful of the substrate's potential for off-target cleavage and design experiments accordingly to ensure data accuracy and reliability.

References

- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 2. The roles of the proteasome pathway in signal transduction and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasome - Wikipedia [en.wikipedia.org]

- 4. lifesensors.com [lifesensors.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound › PeptaNova [peptanova.de]

- 11. shop.bachem.com [shop.bachem.com]

- 12. ubpbio.com [ubpbio.com]

- 13. south-bay-bio.com [south-bay-bio.com]

- 14. ubpbio.com [ubpbio.com]

- 15. Ac-Arg-Gly-Phe-Phe-Pro-AMC - Echelon Biosciences [echelon-inc.com]

- 16. resources.novusbio.com [resources.novusbio.com]

- 17. ubpbio.com [ubpbio.com]

- 18. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ubiqbio.com [ubiqbio.com]

- 20. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Pro-Phe-Arg-AMC Fluorescence Assay: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Phe-Arg-AMC (Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin) fluorescence assay is a sensitive and continuous method for the detection of protease activity. This fluorogenic substrate is particularly useful for measuring the activity of serine proteases such as plasma kallikrein, tissue kallikreins, and certain cysteine proteases. The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact peptide form, the fluorescence of AMC is quenched. Upon proteolytic cleavage, the free AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity. This application note provides a detailed protocol for utilizing the this compound substrate in enzyme activity and inhibitor screening assays.

Principle of the Assay

The this compound assay relies on the enzymatic hydrolysis of the substrate by a target protease. The protease recognizes the three-amino acid sequence (Pro-Phe-Arg) and cleaves the peptide bond C-terminal to the arginine residue. This releases the AMC fluorophore, which can be excited by light at approximately 360-380 nm and emits light at around 440-460 nm. The rate of the increase in fluorescence is a direct measure of the enzyme's kinetic activity.

Data Presentation

Enzyme-Substrate Kinetics

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding the interaction between an enzyme and its substrate. While specific kinetic data for this compound is not always readily available for all applicable enzymes, the following table provides data for highly similar substrates, which can serve as a valuable reference.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference Conditions |

| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 20 mM sodium acetate, 5 mM cysteine, 1 mM EDTA, pH 5.5 |

| Cathepsin B | Z-Phe-Arg-AMC | - | - | High catalytic efficiency | pH 7.2 and pH 4.6 |

| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | - | 200 | - | Tris buffer, pH 7.5, 37°C.[1] |

Note: Z-Phe-Arg-AMC and H-D-Pro-Phe-Arg-pNA are structurally similar to this compound and are expected to exhibit comparable kinetic profiles. The pNA (p-nitroanilide) substrate is chromogenic, not fluorogenic.

Inhibitor Potency (IC₅₀/Kᵢ)

The this compound assay is a robust platform for determining the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) can be readily determined.

| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Assay Conditions |

| Aprotinin | Plasma Kallikrein | Kᵢ = 30 nM | Not specified. |

| Aprotinin | Tissue Kallikrein | Kᵢ = 1 nM | Not specified. |

| Leupeptin | Trypsin-like proteases | IC₅₀ ≈ 0.4 µg/mL | Cell-based assay for human coronavirus 229E replication.[2] |

Signaling Pathways

Kallikrein-Kinin System

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.

Cysteine Protease (Cathepsin) Signaling in Apoptosis

Cysteine proteases, such as cathepsins, are involved in various cellular processes, including apoptosis (programmed cell death). Lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can contribute to the apoptotic cascade.